4-(Trifluoromethyl)pyridin-2-amine hydrochloride
Description
4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a heterocyclic aromatic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 2-position. The hydrochloride salt enhances its stability and aqueous solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is widely utilized in the development of kinase inhibitors, agrochemicals, and other bioactive molecules due to the electron-withdrawing properties of the -CF₃ group, which modulates electronic and steric interactions .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTPSFUMBBXEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(Trifluoromethyl)pyridin-2-amine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Notably, it is an intermediate in the production of naporafenib, a RAF inhibitor used in treating RAF-driven cancers .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, with IC values ranging from 10 to 50 nM, indicating significant potential for developing new anticancer therapies.
Biochemical Applications
The compound's ability to participate in chemical reactions, such as the Chichibabin reaction, allows for the introduction of additional amine groups, facilitating the synthesis of more complex bioactive molecules.
Biological Impact
Research indicates that compounds containing trifluoromethyl groups often show enhanced biological activity due to their electron-withdrawing properties, which can improve binding affinity to biological targets .
Agrochemicals
In agrochemical applications, this compound is utilized to develop new crop protection agents. The incorporation of fluorine into agrochemicals can modify their physicochemical properties, enhancing efficacy and selectivity against pests while reducing environmental impact .
Data Tables
| Application Area | Target/Pathway | IC (nM) | Notes |
|---|---|---|---|
| Anticancer | RAF Kinase | 17 | Potent inhibitor in various cancer models |
| Antimicrobial | Chlamydia trachomatis | Varies | Selective activity without affecting host cells |
| Agrochemical | Crop Protection Agents | N/A | Enhanced efficacy due to fluorination |
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Molecular Weight and Solubility :
The parent compound (MW 209.6) is smaller than analogs like Buparlisib (MW 454.3), enabling better membrane permeability but reduced target specificity. The dihydrochloride form of the chiral analog (MW 278.1) improves solubility in polar solvents . - Electron Effects :
The -CF₃ group decreases the basicity of the pyridine nitrogen. In the 3-chloro-5-CF₃ derivative (), the adjacent chlorine further reduces electron density, lowering pKa compared to the parent compound .
Stability and Formulation
- Salt Forms :
Hydrochloride salts dominate due to improved crystallinity and stability. The dihydrochloride form in offers higher hygroscopicity, requiring controlled storage . - Degradation Resistance : The aromatic pyridine core ensures stability under acidic conditions, whereas tetrahydro-pyran analogs () may undergo ring-opening in harsh environments .
Biological Activity
4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and an amino group at the 2-position. This unique structure contributes to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . It has been studied in the context of various cancer types, including lymphoma and solid tumors. The compound has shown efficacy in inhibiting tumor growth in preclinical models, suggesting its potential as a therapeutic agent.
For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells, thereby reducing cell viability. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria such as Mycobacterium tuberculosis has been documented, indicating its potential role in treating infectious diseases . The selectivity index (SI) for certain derivatives suggests that modifications to the structure can enhance antimicrobial potency while minimizing toxicity to human cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It affects pathways such as apoptosis and cell cycle regulation, leading to decreased tumor growth.
- Interaction with Receptors : The compound may bind to various receptors, altering their activity and impacting cellular responses.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Lymphoma Treatment : A clinical trial evaluated the efficacy of a related compound containing the trifluoromethyl group in patients with diffuse large B-cell lymphoma. Preliminary results indicated significant tumor reduction in patients who had previously undergone standard treatments .
- Antimicrobial Studies : Research focused on derivatives of 4-(trifluoromethyl)pyridin-2-amine showed promising results against M. tuberculosis, with some compounds exhibiting higher activity than established antibiotics .
- Comparative Analysis : A comparative study assessed various pyridine derivatives, revealing that modifications at the 4-position significantly influenced biological activity. Compounds with different substituents were tested for anticancer properties, demonstrating that the trifluoromethyl group enhances potency against specific cancer cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. How can this compound be functionalized to create novel fluorinated ligands for catalysis or materials science?
- Methodological Answer :
- Catalysis : Introduce phosphine or N-heterocyclic carbene (NHC) groups via Buchwald-Hartwig amination.
- Materials : Polymerize via Sonogashira coupling to create fluorinated conductive polymers. Stability under harsh conditions (e.g., UV, heat) is assessed via TGA and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
